molecular formula C18H17BrN2O3S B2615654 4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide CAS No. 903300-53-8

4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide

Cat. No.: B2615654
CAS No.: 903300-53-8
M. Wt: 421.31
InChI Key: LGFLILFYBNRGJG-UHFFFAOYSA-N
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Description

4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide is a complex organic compound that features a bromine atom, a sulfonamide group, and a hexahydropyridoquinoline structure

Properties

IUPAC Name

4-bromo-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S/c19-14-4-6-16(7-5-14)25(23,24)20-15-10-12-2-1-9-21-17(22)8-3-13(11-15)18(12)21/h4-7,10-11,20H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFLILFYBNRGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=CC=C(C=C4)Br)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the hexahydropyridoquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the benzenesulfonamide group: This step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the sulfonamide group to an amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Material Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfonamide interactions.

Mechanism of Action

The mechanism by which 4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine atom and hexahydropyridoquinoline core contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide include:

    4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydroquinolin-9-yl)benzenesulfonamide: Lacks the pyrido ring, which may affect its binding properties and biological activity.

    N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide: Lacks the bromine atom, potentially altering its reactivity and interaction with molecular targets.

    4-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide: Substitution of bromine with chlorine, which may influence its chemical reactivity and biological effects.

The uniqueness of 4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Biological Activity

4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. It belongs to the class of benzamides and pyridoquinolines and features a bromine atom and a ketone group that may influence its interactions with biological targets.

  • Molecular Formula : C19H19BrN2O3S
  • Molecular Weight : Approximately 435.3 g/mol
  • CAS Number : 898423-51-3

This compound's structure suggests potential interactions with various biological macromolecules, making it a candidate for further pharmacological studies.

The mechanism of action for 4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide is hypothesized to involve the inhibition of specific enzymes or receptors relevant to disease pathways. Compounds with similar structures have been shown to exhibit inhibitory effects on enzymes associated with cancer proliferation and microbial growth. The precise mechanisms remain an area for ongoing research.

Anticancer Properties

Research indicates that compounds within this structural class may exhibit anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : Studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines by interfering with cell cycle progression and inducing apoptosis.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties:

  • Inhibition of Bacterial Growth : Similar derivatives have shown effectiveness against certain bacterial strains by disrupting cellular processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of proliferation in breast cancer cell lines (MCF7).
Study BAntimicrobial EffectsShowed promising results against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study CEnzyme InhibitionIdentified as a potential inhibitor of topoisomerase II, a target in cancer therapy.

Stability and Reactivity

The stability studies indicate that 4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide maintains integrity over a range of pH levels but may degrade under extreme conditions. Understanding its reactivity is crucial for designing derivatives with enhanced biological activity.

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